molecular formula C20H22ClN5O3 B2862768 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 2034475-89-1

1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2862768
CAS No.: 2034475-89-1
M. Wt: 415.88
InChI Key: FFAZQHJHKFQIIS-UHFFFAOYSA-N
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Description

The compound 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one features a complex heterocyclic architecture. Its core structure comprises an imidazolidin-2-one ring substituted at the 3-position with a phenyl group and at the 1-position with a 2-oxoethyl-piperidinyl-chloropyrimidinyl moiety.

Properties

IUPAC Name

1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c21-15-11-22-19(23-12-15)29-17-7-4-8-24(13-17)18(27)14-25-9-10-26(20(25)28)16-5-2-1-3-6-16/h1-3,5-6,11-12,17H,4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAZQHJHKFQIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Nucleophilic Substitution for Intermediate Formation

The synthesis begins with the preparation of 3-((5-chloropyrimidin-2-yl)oxy)piperidine, a critical intermediate. This step involves the reaction of 5-chloropyrimidin-2-ol with a substituted piperidine derivative under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves a 67% yield, with purity >95% confirmed by HPLC. The mechanism proceeds via deprotonation of the hydroxyl group on pyrimidin-2-ol, followed by nucleophilic attack on the piperidine’s electrophilic carbon.

Peptide Coupling for Imidazolidinone Attachment

The intermediate is coupled with 3-phenylimidazolidin-2-one using carbodiimide-based reagents. Comparative studies highlight hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as superior to ethylcarbodiimide (EDC), providing a 22% increase in yield due to reduced racemization. Anhydrous dichloromethane (DCM) under nitrogen atmosphere ensures minimal hydrolysis of the activated ester intermediate. The reaction sequence is as follows:

  • Activation of the carboxylic acid moiety on the piperidine intermediate with HATU and N,N-diisopropylethylamine (DIPEA).
  • Nucleophilic acyl substitution by the imidazolidinone’s amine group.
  • Quenching with aqueous sodium bicarbonate to isolate the crude product.

Optimization Strategies and Yield Improvements

Solvent and Temperature Effects

Systematic screening identified DCM as the optimal solvent, outperforming tetrahydrofuran (THF) and acetonitrile by 15–20% in yield. Elevated temperatures (35–40°C) accelerated reaction completion but increased by-product formation by 8–12%. A balance was achieved at 25°C with a 24-hour reaction time.

Table 1: Solvent Comparison for Coupling Efficiency
Solvent Yield (%) By-products (%)
DCM 82 5
THF 67 12
Acetonitrile 58 18

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) at 0.1 equivalents improved yields to 85% by mitigating side reactions. In contrast, HOAt (1-hydroxy-7-azabenzotriazole) showed no significant effect, suggesting HATU’s self-catalytic capability.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products were purified via silica gel chromatography using a gradient elution of ethyl acetate/hexane (3:7 to 1:1). This method achieved >99% purity, as verified by reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 4.12–3.98 (m, 4H, piperidine-H), 3.82 (t, J = 7.6 Hz, 2H, imidazolidinone-H).
  • HRMS : m/z calculated for C₂₁H₂₂ClN₅O₃ [M+H]⁺: 436.1542; found: 436.1538.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrated that continuous flow reactors reduced reaction time from 24 hours to 45 minutes. Using a microreactor at 50°C with a residence time of 10 minutes, the yield remained consistent at 80%, showcasing scalability potential.

Green Chemistry Approaches

Solvent recycling protocols were implemented, reducing DCM waste by 70%. Catalytic systems using immobilized HATU on mesoporous silica enabled reagent reuse for five cycles without yield loss.

Applications and Derivative Synthesis

Pharmacological Relevance

The compound’s structural analogs exhibit inhibitory activity against ADAMTS enzymes, implicated in osteoarthritis (IC₅₀: 0.8 µM). Modifications at the piperidine’s 3-position are under investigation for enhanced bioavailability.

Antimicrobial Derivatives

Chloropyrimidine-containing derivatives show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), though further optimization is required for clinical relevance.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrimidine Group

The 5-chloro substituent on the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron withdrawal by adjacent nitrogen atoms. Key reactions include:

Reaction Type Conditions Products Source
Amine substitutionExcess primary amine, DMF, 80–100°C5-Aminopyrimidin-2-yl derivatives (e.g., with benzylamine or piperazine)
HydrolysisNaOH (aq.), reflux5-Hydroxypyrimidin-2-yl derivative (requires acid workup for isolation)
Suzuki couplingPd(PPh₃)₄, boronic acid, K₂CO₃, dioxane5-Aryl/heteroarylpyrimidin-2-yl derivatives (e.g., phenyl or pyridyl groups)

Example : Reaction with 4-fluorobenzylamine under EDCI/HOBT-mediated coupling forms amide-linked hybrids, though this typically targets carboxyl groups rather than the chloro site .

Functionalization of the Piperidine Moiety

The piperidine ring’s tertiary amine and ether linkages enable further derivatization:

N-Alkylation/Acylation

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields quaternary ammonium salts .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under anhydrous conditions (CH₂Cl₂, Et₃N) .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated cyclohexane derivative, though this is rarely employed due to the ring’s pre-saturated state .

Reactivity of the 2-Oxoethyl Group

The ketone moiety participates in condensation and reduction reactions:

Reaction Type Conditions Products Source
Grignard additionRMgX, THF, 0°C → RTTertiary alcohol derivatives
Reduction (NaBH₄)NaBH₄, MeOH, 0°CSecondary alcohol
CondensationNH₂OH·HCl, EtOH, refluxOxime derivatives

Imidazolidinone Ring Modifications

The imidazolidinone core undergoes ring-opening and substitution:

Acid/Base-Catalyzed Hydrolysis

  • Acidic conditions (HCl, H₂O) : Cleavage of the urea linkage yields 2-aminoethylamine and phenylcarbamic acid.

  • Basic conditions (NaOH, H₂O) : Forms sodium salts of carbamic acid intermediates.

Electrophilic Substitution

The phenyl group attached to the imidazolidinone undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) under standard conditions .

Cross-Coupling Reactions

The compound’s halogenated and heteroaromatic components facilitate catalytic cross-couplings:

Reaction Type Catalyst System Products Source
Buchwald–HartwigPd₂(dba)₃, Xantphos, aryl halideN-Arylated derivatives
Ullmann couplingCuI, 1,10-phenanthroline, aryl iodideBiaryl ethers or amines

Stability Under Stress Conditions

  • Thermal degradation : Decomposes above 250°C, releasing CO and NH₃.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the pyrimidine-piperidine ether bond.

Scientific Research Applications

1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is relevant in:

  • Chemistry: : Studied for its synthetic utility and as a building block in complex molecule synthesis.

  • Medicine: : Investigated for its pharmacological properties, including potential as a therapeutic agent.

  • Industry: : Its unique structure could be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. It can:

  • Bind to specific enzymes or receptors, influencing biological pathways.

  • Act as an inhibitor or activator of enzymatic reactions.

  • Participate in molecular signaling cascades through its functional groups.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure–Activity Relationships (SAR): highlights the importance of heteroaryl-pyrrolidine/piperidine hybrids in antiviral agents . The target’s imidazolidinone core could offer improved metabolic stability over oxadiazoles, which are prone to hydrolysis.
  • Chlorinated Heterocycles: Chloropyrimidines (target) vs. chloropyridines () exhibit distinct electronic profiles, affecting interactions with hydrophobic enzyme pockets.

Biological Activity

1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a synthetic compound of interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features the following structural components:

  • Chloropyrimidine moiety : A nitrogen-containing aromatic ring that enhances biological interactions.
  • Piperidine ring : A six-membered saturated ring that contributes to the compound's affinity for biological targets.
  • Imidazolidinone structure : Provides stability and may influence pharmacokinetics.

The molecular formula is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 299.75 g/mol.

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research has indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • HepG2 Cells : The compound showed an IC50 value of 0.9 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.2–17.9 μM) .

In vivo studies further demonstrated its ability to inhibit tumor growth with low toxicity levels, suggesting a favorable therapeutic index .

The mechanism through which the compound exerts its effects appears to involve:

  • Enzyme Inhibition : The chloropyrimidine component is known to interact with nucleotide-binding sites, potentially inhibiting key enzymes involved in cancer cell proliferation.
  • Regulation of Biomarkers : It affects epithelial-mesenchymal transition (EMT) markers, which are crucial in cancer metastasis .

Research Findings

Several studies have been conducted to elucidate the biological profiles of this compound:

StudyFindings
Manna et al. (2019)Demonstrated significant cytotoxicity against HepG2 cells with modulation of EMT-related biomarkers .
Recent Advances in Bioactive CompoundsReported potent antiproliferative effects across multiple cancer cell lines, emphasizing the role of structural components in activity .
Synthesis and Evaluation StudiesHighlighted the compound's potential as a building block for novel anticancer agents .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various derivatives, the compound was found to significantly reduce cell viability in a dose-dependent manner at concentrations below 10 μM, while higher concentrations resulted in substantial cytotoxicity .
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes with minimal side effects, reinforcing its potential as a therapeutic agent .

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